Product packaging for 3-[(2-Iodocycloheptyl)oxy]oxolane(Cat. No.:)

3-[(2-Iodocycloheptyl)oxy]oxolane

Cat. No.: B13337653
M. Wt: 310.17 g/mol
InChI Key: GYIPPTJXEJGZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 3-[(2-Iodocycloheptyl)oxy]oxolane within Complex Cyclic Ether Chemistry

The compound this compound is a prime example of a complex cyclic ether system. It features a seven-membered cycloheptane (B1346806) ring, which is substituted with an iodine atom and an oxolane (tetrahydrofuran) moiety linked via an ether bridge. The presence of these distinct structural motifs places it at the intersection of several important areas of organic chemistry, including halogenated compounds, ether synthesis, and the chemistry of medium-sized carbocycles. The synthesis of such molecules often involves strategic C-H activation or intramolecular cyclization reactions, where iodine can play a crucial role as a catalyst or reagent. rsc.org

Significance of Cycloheptane and Oxolane Scaffolds in Organic Synthesis

Both cycloheptane and oxolane scaffolds are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Cycloheptane Scaffold: The seven-membered cycloheptane ring is conformationally flexible, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. acs.orgresearchgate.net This conformational flexibility can be a desirable trait in drug design, allowing the molecule to adapt to the shape of a biological target. However, this flexibility also presents a challenge for stereoselective synthesis. Rings larger than cyclopentane (B165970) often adopt puckered conformations to relieve angle and eclipsing strain. libretexts.org Cycloheptane and cyclooctane, for instance, have greater strain than cyclohexane (B81311), partly due to transannular interactions. libretexts.org

Oxolane Scaffold: The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a common structural motif in a vast array of natural products and biologically active compounds. nih.gov It is also a widely used solvent in organic reactions due to its relative inertness. youtube.com The oxolane ring is not planar and adopts puckered conformations, such as the envelope and twist forms, to minimize ring strain. libretexts.org The presence of the oxygen atom in the ring can engage in hydrogen bonding, which influences the solubility and binding properties of the molecule. The synthesis of substituted oxolanes is a well-developed area of organic chemistry, with numerous methods available for their construction. nih.gov

The combination of these two scaffolds in this compound results in a molecule with a unique three-dimensional architecture, blending the conformational flexibility of the cycloheptane ring with the structural and electronic properties of the oxolane moiety.

Overview of Iodinated Ether Derivatives in Contemporary Organic Chemistry

Iodinated organic compounds are versatile intermediates in organic synthesis. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity is harnessed in a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Iodinated ether derivatives, in particular, have found utility in various synthetic transformations. Molecular iodine can act as a mild Lewis acid catalyst for reactions such as the formation of cyclic ethers. researchgate.net The synthesis of iodinated ethers can be achieved through several methods, including the iodocyclization of unsaturated alcohols or the reaction of alkenes with iodine in the presence of an alcohol. The reaction of an ether with a strong acid like hydroiodic acid (HI) can lead to the cleavage of the ether bond and the formation of an alkyl iodide. youtube.comyoutube.com

In the context of medicinal chemistry, the introduction of an iodine atom can significantly impact the pharmacological properties of a molecule. It can increase lipophilicity, enhance binding affinity to target proteins, and serve as a handle for the introduction of radioisotopes for imaging applications.

The table below provides a summary of the key structural features of this compound and the general significance of its constituent parts.

Structural ComponentKey CharacteristicsSignificance in Organic Chemistry
Cycloheptane Ring Seven-membered carbocycle, conformationally flexible (twist-chair, chair). acs.orgresearchgate.netScaffold for complex molecules, introduces 3D complexity.
Oxolane Ring Five-membered cyclic ether (tetrahydrofuran), puckered conformation. libretexts.orgCommon motif in natural products, versatile solvent. nih.govyoutube.com
Iodine Atom Large, polarizable halogen, excellent leaving group. wikipedia.orgVersatile synthetic handle, can modulate biological activity.
Ether Linkage C-O-C bond, relatively stable but can be cleaved under acidic conditions. youtube.comyoutube.comConnects the two cyclic scaffolds, influences overall polarity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19IO2 B13337653 3-[(2-Iodocycloheptyl)oxy]oxolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-(2-iodocycloheptyl)oxyoxolane

InChI

InChI=1S/C11H19IO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2

InChI Key

GYIPPTJXEJGZCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OC2CCOC2

Origin of Product

United States

Mechanistic Investigations of Reactions Relevant to 3 2 Iodocycloheptyl Oxy Oxolane Synthesis and Transformation

Elucidation of Cycloheptane (B1346806) Ring Formation Mechanisms

The formation of seven-membered rings, or cycloheptanes, can be achieved through various synthetic strategies, each with its own mechanistic underpinnings. While direct formation of the 3-[(2-Iodocycloheptyl)oxy]oxolane in a single step is plausible through iodoetherification of a cycloheptene (B1346976) precursor with an oxolanol, the construction of the cycloheptane ring itself often relies on established cyclization methods.

One common approach involves ring-closing metathesis (RCM) of a diene. This powerful reaction, often catalyzed by ruthenium-based catalysts, proceeds through a series of [2+2] cycloadditions and cycloreversions, ultimately leading to the formation of a new double bond within the ring. The mechanism involves the formation of a metallacyclobutane intermediate, and the efficiency of the reaction is influenced by factors such as substrate structure, catalyst choice, and reaction conditions.

Another strategy is the intramolecular Williamson ether synthesis . youtube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group within the same molecule, forming the cyclic ether. The mechanism is a classic SN2 displacement, and its success is dependent on the appropriate chain length to favor intramolecular cyclization over intermolecular polymerization.

Radical cyclizations also offer a pathway to cycloheptane rings. These reactions typically involve the generation of a radical species, which then adds to an appropriately positioned double or triple bond within the same molecule. The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state.

Finally, photochemical ring expansions of smaller rings, such as oxetanes, can be employed to synthesize larger rings like tetrahydrofurans (oxolanes). rsc.org These reactions often proceed through the formation of an ylide intermediate, which then rearranges to the expanded ring structure. The mechanism can involve either a concerted or a stepwise diradical pathway. rsc.org

Mechanistic Pathways of Oxolane Ring Derivatization and Functionalization

The oxolane (tetrahydrofuran) ring is a common motif in many natural products and synthetic compounds. nih.gov Its derivatization and functionalization are key to creating diverse molecular architectures.

Nucleophilic substitution at the carbon atoms adjacent to the ether oxygen is a common transformation. The ether oxygen can be protonated or activated by a Lewis acid, making the adjacent carbons more electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening or substitution reactions.

α-Functionalization of ethers can be achieved through various methods. One approach involves the formation of an α-lithioether by deprotonation with a strong base. This organometallic intermediate can then react with a variety of electrophiles to introduce substituents at the α-position. Alternatively, radical-based methods can be used to introduce functional groups.

Ring-rearrangement metathesis (RRM) provides a powerful tool for modifying the oxolane ring. This reaction involves the cleavage and reformation of bonds within the ring, catalyzed by metal complexes, leading to structurally diverse products.

Recent advancements have also explored the use of O-vinylhydroxylamines for ring-annulation reactions , providing a scalable approach to fused heterocyclic systems containing the oxolane moiety. acs.org These reactions often proceed through a scienceforums.netscienceforums.net-sigmatropic rearrangement followed by cyclization. acs.org

Reaction Mechanisms of Iodoetherification Processes

Iodoetherification is a key reaction for the synthesis of this compound, as it allows for the simultaneous introduction of an iodine atom and an ether linkage across a double bond. This process is an example of an iodocyclization, a broader class of reactions that form cyclic ethers. nih.govrsc.org

Role of Iodonium (B1229267) Ions in the Reaction Cascade

The generally accepted mechanism for iodoetherification begins with the electrophilic addition of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to the alkene. This addition is not a simple one-step process but rather involves the formation of a cyclic iodonium ion intermediate. mdpi.com This three-membered ring contains a positively charged iodine atom and is highly strained and reactive. The formation of this intermediate is a critical step, as it activates the double bond for subsequent nucleophilic attack. The structure of the iodonium ion can be thought of as a resonance hybrid, with the positive charge delocalized over the iodine and the two carbon atoms of the original double bond.

The stability and reactivity of the iodonium ion are influenced by the solvent and the counterion present in the reaction mixture. diva-portal.org Weakly coordinating anions tend to increase the solubility and reactivity of the iodonium salt. diva-portal.org

Nucleophilic Attack and Regioselectivity in Iodoether Formation

The second step of the iodoetherification mechanism is the nucleophilic attack of the hydroxyl group of the oxolanol on the iodonium ion intermediate. This attack occurs in an anti-fashion relative to the iodine bridge, leading to the opening of the three-membered ring and the formation of the iodoether.

The regioselectivity of the nucleophilic attack is a crucial aspect of the reaction. In the case of unsymmetrical alkenes, the nucleophile can attack either of the two carbon atoms of the iodonium ion. The outcome is determined by a combination of steric and electronic factors. Generally, the nucleophile will attack the more substituted carbon atom (Markovnikov's rule) due to the greater stabilization of the partial positive charge at that position in the transition state. However, steric hindrance can sometimes favor attack at the less substituted carbon (anti-Markovnikov). Computational studies have shown that the regioselectivity of nucleophilic addition to cyclic systems can be rationalized by the distortion energies of the transition states. nih.govnih.gov

Influence of Reagents and Reaction Conditions on Mechanistic Outcomes

The choice of reagents and reaction conditions can significantly influence the mechanism and outcome of iodoetherification reactions.

Iodine Source: Different iodine sources, such as I₂, NIS, or iodine monochloride (ICl), can exhibit different reactivities and selectivities. Hypervalent iodine reagents have also been employed in oxidative cyclizations. nih.govnih.govyoutube.com

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the iodonium ion intermediate and the rate of the reaction.

Base: In some cases, a base is added to neutralize the acid generated during the reaction and to promote the nucleophilicity of the alcohol.

Temperature: As with most reactions, temperature can affect the reaction rate and, in some cases, the selectivity.

The table below summarizes the influence of various factors on iodoetherification reactions.

FactorInfluence on Mechanism and Outcome
Iodine Reagent Affects reactivity and can introduce alternative reaction pathways. Hypervalent iodine reagents can lead to oxidative cyclizations. nih.govnih.govyoutube.com
Alkene Substitution Determines the regioselectivity of the nucleophilic attack, following Markovnikov or anti-Markovnikov patterns.
Solvent Can influence the stability of the iodonium ion intermediate and the overall reaction rate.
Presence of a Base Can enhance the nucleophilicity of the attacking alcohol and neutralize acidic byproducts.
Temperature Affects the rate of reaction and can influence the stereoselectivity.

Stereochemical and Conformational Analysis of 3 2 Iodocycloheptyl Oxy Oxolane

Analysis of Stereoisomerism in the Cycloheptyl and Oxolane Moieties

The stereoisomerism of 3-[(2-Iodocycloheptyl)oxy]oxolane arises from the chiral centers present in both the cycloheptyl and oxolane rings.

The cycloheptyl ring contains two stereocenters:

C1' : The carbon atom bonded to the oxygen of the ether linkage.

C2' : The carbon atom bonded to the iodine atom.

The presence of these two stereocenters leads to the possibility of four stereoisomers for the cycloheptyl moiety alone, which can be designated using the Cahn-Ingold-Prelog (CIP) system as (1'R, 2'R), (1'S, 2'S), (1'R, 2'S), and (1'S, 2'R). The (1'R, 2'R) and (1'S, 2'S) isomers are an enantiomeric pair, as are the (1'R, 2'S) and (1'S, 2'R) isomers. The relationship between, for example, the (1'R, 2'R) and (1'R, 2'S) isomers is diastereomeric.

The oxolane (tetrahydrofuran) ring has one stereocenter:

C3 : The carbon atom attached to the ether oxygen.

This single chiral center in the oxolane ring can exist in either the (R) or (S) configuration.

The combination of stereocenters in both rings results in a total of 2^(2+1) = 8 possible stereoisomers for the entire molecule. These stereoisomers are all diastereomers or enantiomers of one another.

StereocenterPossible Configurations
C1' (Cycloheptyl)R or S
C2' (Cycloheptyl)R or S
C3 (Oxolane)R or S

Conformational Landscape of the Cycloheptyl Ring in Iodinated Ether Contexts

The seven-membered cycloheptyl ring is known for its high conformational flexibility. The two lowest energy conformations are the twist-chair (TC) and the chair (C) . These are often in a dynamic equilibrium with other higher-energy forms such as the boat and twist-boat.

The presence of a bulky iodine atom at C2' and an oxolaneoxy group at C1' significantly influences the conformational preference of the cycloheptyl ring. The substituents will preferentially occupy positions that minimize steric hindrance and unfavorable gauche interactions.

In the context of this compound, the relative energies of the possible conformations for a given diastereomer will depend on the pseudo-axial or pseudo-equatorial positioning of the iodo and oxolaneoxy groups. For instance, a conformation where both bulky groups are in pseudo-equatorial positions would generally be expected to be of lower energy.

Hypothetical Relative Energies of Cycloheptyl Conformations for a Diastereomer:

ConformationSubstituent PositionsHypothetical Relative Energy (kcal/mol)
Twist-Chair (TC1)1'-Oxy (pseudo-eq), 2'-Iodo (pseudo-eq)0.0
Twist-Chair (TC2)1'-Oxy (pseudo-ax), 2'-Iodo (pseudo-eq)1.2
Twist-Chair (TC3)1'-Oxy (pseudo-eq), 2'-Iodo (pseudo-ax)1.5
Chair (C1)1'-Oxy (pseudo-eq), 2'-Iodo (pseudo-eq)0.5
Chair (C2)1'-Oxy (pseudo-ax), 2'-Iodo (pseudo-eq)1.8

Ring Pucker and Conformation of the Oxolane Substructure

The five-membered oxolane (tetrahydrofuran) ring is not planar and undergoes a dynamic process called pseudorotation . This involves a continuous series of conformations between two main forms: the envelope (E) and the twist (T) conformations. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The substituent at the C3 position will influence the puckering of the oxolane ring. The bulky cycloheptyloxy group will have a preference for an equatorial or pseudo-equatorial position to minimize steric strain. The exact conformational distribution is a time-averaged result of the pseudorotational circuit. researchgate.netresearchgate.net

Key Conformational Parameters of the Oxolane Ring:

ConformationPuckering Amplitude (q)Phase Angle of Pseudorotation (P)
Envelope (E)~0.4 Å0°, 36°, 72°, etc.
Twist (T)~0.4 Å18°, 54°, 90°, etc.

Diastereomeric Relationships Across the Ether Linkage

The connection of the chiral cycloheptyl and oxolane moieties through the ether linkage gives rise to multiple diastereomeric relationships. For example, the (1'R, 2'R)-cycloheptyloxy group attached to a (3R)-oxolane will be a diastereomer of the same cycloheptyloxy group attached to a (3S)-oxolane.

These diastereomers will have different physical and chemical properties, including distinct NMR spectra, which can be used to elucidate their specific three-dimensional structures. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be invaluable in determining the through-space proximity of protons on the two rings, thereby defining the preferred relative orientation of the cycloheptyl and oxolane rings. mdpi.com The stereochemistry of the ether formation, if via a Williamson ether synthesis, would proceed with inversion of configuration at the electrophilic carbon. youtube.comyoutube.com

Reactivity Profile and Chemical Transformations of 3 2 Iodocycloheptyl Oxy Oxolane

Reactions Involving the Iodine Substituent

The carbon-iodine bond is the most reactive site in the molecule under many conditions. Iodine is an excellent leaving group, predisposing the molecule to a variety of substitution and elimination reactions. Furthermore, the C-I bond can participate in the formation of organometallic reagents, opening up possibilities for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Substitution Reactions and Formation of Derived Ethers

Nucleophilic substitution reactions at the carbon bearing the iodine atom are expected to be a primary mode of reactivity for 3-[(2-Iodocycloheptyl)oxy]oxolane. libretexts.org In these reactions, a nucleophile displaces the iodide ion. The mechanism of this substitution, whether S(_N)1 or S(_N)2, will be influenced by the reaction conditions, the nature of the nucleophile, and the solvent. youtube.com

The S(_N)2 mechanism, which involves a backside attack by the nucleophile, would lead to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents. masterorganicchemistry.com Conversely, the S(_N)1 mechanism, proceeding through a carbocation intermediate, would result in a mixture of stereoisomers. This pathway is favored by polar protic solvents and weaker nucleophiles.

A common application of this reactivity is the Williamson ether synthesis, where an alkoxide acts as the nucleophile to form a new ether. libretexts.org This would allow for the elaboration of the cycloheptane (B1346806) ring with a variety of alkoxy groups.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleExpected Product
HydroxideSodium Hydroxide3-[(2-Hydroxycycloheptyl)oxy]oxolane
AlkoxideSodium Methoxide3-[(2-Methoxycycloheptyl)oxy]oxolane
CyanideSodium Cyanide3-[(2-Cyanocycloheptyl)oxy]oxolane
AzideSodium Azide3-[(2-Azidocycloheptyl)oxy]oxolane

Reductive Elimination and Dehydroiodination Pathways

In the presence of a base, this compound can undergo an elimination reaction, specifically dehydroiodination, to form an alkene. This E2 reaction is competitive with S(_N)2 substitution and is favored by strong, sterically hindered bases. The regioselectivity of the elimination will depend on the accessibility of the protons on the carbon atoms adjacent to the iodine-bearing carbon.

Reductive elimination of the iodine can also be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation. This would result in the formation of 3-(cycloheptyloxy)oxolane.

Transition Metal-Catalyzed Cross-Coupling Reactions as Synthetic Tools

The carbon-iodine bond is particularly well-suited for participation in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. uni-muenchen.de Catalysts based on palladium, nickel, and copper are commonly employed for such transformations. chemrxiv.org

For instance, in a Suzuki coupling, an organoboron reagent would couple with the cycloheptyl iodide in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, Sonogashira coupling with a terminal alkyne would introduce an alkynyl group. uni-muenchen.de The Heck reaction would allow for the arylation or vinylation of the cycloheptane ring. These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures. nih.gov Nickel-catalyzed cross-coupling reactions are also effective for forming C(sp³)–C(sp²) bonds with aryl iodides. princeton.edu

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst System (Example)Expected Product Moiety
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, base2-Phenylcycloheptyl
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, base2-(Phenylethynyl)cycloheptyl
Heck CouplingStyrenePd(OAc)₂, PPh₃, base2-(2-Phenylethenyl)cycloheptyl
Stille CouplingTributyl(vinyl)tinPd(PPh₃)₄2-Vinylcycloheptyl

Reactions of the Ether Linkage

Ethers are generally considered to be chemically robust functional groups. youtube.com However, the ether linkage in this compound can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com

The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. youtube.com Protonation of the ether oxygen is the initial step, which makes the adjacent carbon atoms more electrophilic and converts the alkoxy group into a better leaving group. youtube.com In the case of this compound, the reaction with a strong acid would likely lead to the formation of a cycloheptyl iodide and tetrahydrofuran-3-ol, or further reaction products depending on the stoichiometry of the acid used.

Transformations and Ring Manipulations of the Cycloheptane Ring System

Beyond the reactions directly involving the iodine substituent, the cycloheptane ring itself can be a platform for further chemical modifications.

Further Functionalization of the Cycloheptane Scaffold

Once the iodine atom has been replaced or the cycloheptane ring has been modified through cross-coupling reactions, other functional groups can be introduced. For example, if the iodine is replaced by a hydroxyl group, this alcohol can be oxidized to a ketone. Subsequent reactions at the ketone, such as Grignard additions or Wittig reactions, would allow for further elaboration of the cycloheptane skeleton.

The presence of the ether and any newly introduced functional groups can also direct further reactions on the cycloheptane ring, offering pathways to complex polycyclic structures or molecules with specific stereochemical arrangements.

Ring Contraction or Expansion Possibilities

The 2-iodocycloheptyl moiety of the molecule is susceptible to reactions that can alter the size of the seven-membered ring. These transformations are typically promoted by the departure of the iodide leaving group, which can be assisted by neighboring group participation or induced by reagents that favor carbocation formation or radical pathways.

One significant possibility is a transannular rearrangement . The flexible nature of the cycloheptane ring allows for close proximity between the carbon bearing the iodide (C-2) and other non-adjacent carbons of the ring. Loss of the iodide ion, potentially facilitated by a Lewis acid, would generate a secondary cycloheptyl carbocation. This cation could then undergo a hydride or alkyl shift, leading to a more stable carbocation and potentially a different ring size. For instance, a 1,2-hydride shift would simply relocate the positive charge, but a transannular hydride shift (e.g., from C-5 to C-2) could set the stage for subsequent rearrangements.

A more direct pathway to ring contraction involves the participation of the C1-C2 bond in the departure of the iodide. This process, akin to a Wagner-Meerwein rearrangement, would lead to a stabilized (alkoxymethyl)cyclohexyl carbocation intermediate. The subsequent capture of this cation by a nucleophile would result in a cyclohexane (B81311) derivative. The driving force for such a contraction would be the formation of a more stable six-membered ring from the less stable seven-membered ring.

Conversely, ring expansion is less probable for this specific system without the involvement of external reagents that could insert a carbon atom into the ring. Standard intramolecular rearrangements of the 2-iodocycloheptyl structure primarily favor retention of the ring size or contraction to a more stable cyclohexane system.

The table below summarizes potential rearrangement pathways for the cycloheptyl ring system under conditions that promote carbocation formation.

Reaction Type Initiating Step Key Intermediate Potential Product Type
Ring Contraction Lewis acid-assisted loss of I⁻(Alkoxymethyl)cyclohexyl carbocationSubstituted cyclohexane
Transannular Rearrangement Loss of I⁻Secondary cycloheptyl carbocationIsomeric cycloheptyl derivative
1,2-Hydride Shift Loss of I⁻Isomeric secondary cycloheptyl carbocationIsomeric cycloheptyl derivative

Reactivity and Potential Ring-Opening of the Oxolane System

The oxolane (tetrahydrofuran) ring is a cyclic ether and, while generally stable, can undergo ring-opening reactions, particularly under acidic conditions. youtube.com The ether oxygen is basic and can be protonated by strong acids like hydrogen halides (HI, HBr, HCl). youtube.combyjus.com This protonation converts the hydroxyl group into a good leaving group, initiating the ring-opening process. youtube.com

In the case of this compound, treatment with a strong acid such as hydrogen iodide (HI) would lead to two primary cleavage events.

Cleavage of the Cycloheptyl Ether Bond: Protonation of the ether oxygen followed by an Sₙ2 attack by an iodide ion on the cycloheptyl carbon is possible. This would yield cycloheptane-1,2-diol (after workup) and 1,4-diiodobutane. However, given the secondary nature of the carbon, an Sₙ1 pathway could also be envisioned.

Ring-Opening of the Oxolane: The protonated ether can also be attacked by an iodide ion at one of the oxolane carbons adjacent to the oxygen (C-2 or C-5). This Sₙ2 reaction is a classic ether cleavage and would open the ring. researchgate.net

Given the structure, the most likely sequence of events upon treatment with excess HI would be the cleavage of the ether bond at the oxolane ring. The reaction would proceed via a protonated oxonium ion intermediate. An iodide ion would then attack one of the α-carbons of the oxolane ring, leading to the formation of a primary iodide and a secondary alcohol. The resulting intermediate, 4-((2-iodocycloheptyl)oxy)butan-1-ol, would likely undergo further reaction with HI to cleave the second ether linkage, ultimately producing 1,2-diiodocycloheptane and 1,4-diiodobutane.

The cationic ring-opening polymerization of tetrahydrofuran (B95107) is a well-documented process that underscores the susceptibility of the ring to electrophilic attack. researchgate.net While polymerization is unlikely in this specific molecule without specialized initiators, the fundamental mechanism of electrophilic attack on the ether oxygen followed by nucleophilic ring-opening is directly applicable. researchgate.netrsc.org

The table below outlines the expected products from the reaction of the oxolane system with hydrogen iodide.

Reagent Reaction Type Intermediate Final Products (after full reaction)
Excess HI Acid-catalyzed ether cleavage / Ring-OpeningProtonated Oxonium Ion1,2-Diiodocycloheptane and 1,4-Diiodobutane

Advanced Spectroscopic Characterization Techniques for Iodinated Cyclic Ethers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, the local electronic environment of each proton and carbon atom can be deduced.

For 3-[(2-Iodocycloheptyl)oxy]oxolane, the presence of two distinct ring systems—a cycloheptyl ring and an oxolane (tetrahydrofuran) ring—as well as an electronegative iodine atom and an ether linkage, results in a complex but predictable spectrum. The protons and carbons closer to the electronegative oxygen and iodine atoms are expected to be deshielded and resonate at a lower field (higher ppm).

Predicted ¹H NMR Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the oxolane and cycloheptyl rings. The protons on the carbons bearing the ether oxygen (C1' and C3) and the iodine atom (C2) would exhibit the most significant downfield shifts.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-2~4.2 - 4.4MultipletDownfield shift due to adjacent iodine.
H-1'~3.9 - 4.1MultipletDownfield shift due to adjacent ether oxygen.
H-3~3.8 - 4.0MultipletDownfield shift due to adjacent ether oxygen.
Oxolane Protons (H-2, H-4, H-5)~3.6 - 3.9 & ~1.8 - 2.2MultipletsComplex overlapping signals.
Cycloheptyl Protons (remaining)~1.2 - 2.1MultipletsBroad, overlapping signals typical of a cycloalkane ring.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbons directly attached to the electronegative iodine and oxygen atoms are expected to have the largest chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1'~80 - 85Shifted downfield by the ether oxygen.
C-3~78 - 83Shifted downfield by the ether oxygen.
C-2, C-5 (Oxolane)~67 - 72Carbons adjacent to the oxolane oxygen.
C-2~35 - 45Significant upfield shift due to the heavy atom effect of iodine.
C-4 (Oxolane)~30 - 35
Cycloheptyl Carbons (remaining)~25 - 40Typical aliphatic region.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships within the same spin system. Key expected correlations would be observed between adjacent protons on both the cycloheptyl and oxolane rings, helping to trace the carbon backbone of each ring. For instance, the H-1' proton should show a correlation to the H-2 proton on the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), as predicted in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the two ring systems. A key correlation would be expected from the H-1' proton on the cycloheptyl ring to the C-3 carbon of the oxolane ring (and vice-versa from H-3 to C-1'), confirming the position of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry. For example, NOESY could help determine the cis or trans relationship between the iodine atom at the C-2 position and the oxolane ether group at the C-1' position by observing the presence or absence of a NOE between H-2 and H-1'.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern gives valuable clues about its structure. For this compound (C₁₁H₁₉IO₂), the molecular weight is 310.05 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 310. The most characteristic fragmentation would likely be the loss of the iodine atom, as the C-I bond is the weakest. jove.comdocbrown.infodocbrown.info Another common fragmentation pathway for ethers is cleavage of the C-O bond or α-cleavage adjacent to the ether oxygen. nih.govscribd.com

Predicted Fragmentation Pattern:

m/z Value (Predicted) Proposed Fragment Notes
310[C₁₁H₁₉IO₂]⁺Molecular Ion (M⁺)
183[C₁₁H₁₉O₂]⁺Loss of an iodine radical (•I) from the molecular ion. This is expected to be a prominent peak.
127[I]⁺Iodine cation. May be observed but often the charge is retained by the organic fragment. docbrown.info
111[C₇H₁₁]⁺Loss of the iodo-oxolaneoxy group.
87[C₄H₇O₂]⁺Cleavage of the cycloheptyl ring from the ether oxygen.
71[C₄H₇O]⁺A common fragment from the oxolane ring after initial cleavage. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be dominated by absorptions from the C-H, C-O, and C-I bonds. The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the lack of a hydroxyl (-OH) group.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Bond Vibration Intensity
2850 - 2960C-H (sp³) StretchStrong
1070 - 1140C-O-C (Ether) StretchStrong, characteristic
~1450 - 1470C-H Bend (Methylene scissoring)Medium
450 - 650C-I StretchMedium to Strong

The strong C-O-C stretching band is highly characteristic of the ether functional group. spectroscopyonline.com The C-H stretching absorptions are typical for saturated aliphatic systems like the cycloheptyl and oxolane rings. pressbooks.pubuomustansiriyah.edu.iqamazonaws.com The C-I stretching vibration is expected at a low frequency due to the heavy mass of the iodine atom. endurancelasers.com

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and absolute configuration, provided a suitable single crystal can be grown.

For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography would provide an unambiguous determination of its stereochemistry. It would definitively establish the relative positions of the iodo and oxolaneoxy substituents on the cycloheptane (B1346806) ring (e.g., cis or trans) and the absolute configuration of each chiral center if anomalous dispersion is used.

However, obtaining a single crystal suitable for X-ray diffraction can be challenging. As this is a theoretical analysis, no experimental crystallographic data for this compound is available, and such data cannot be predicted.

Computational and Theoretical Investigations of 3 2 Iodocycloheptyl Oxy Oxolane

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) would be a primary method for investigating the ground state properties of 3-[(2-Iodocycloheptyl)oxy]oxolane. These calculations would aim to determine the most stable three-dimensional arrangement of the atoms (its ground state geometry). Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles for the various stereoisomers of the molecule.

Furthermore, DFT calculations would provide insights into the electronic structure. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These electronic parameters are crucial for understanding the molecule's reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Computational Studies of Reaction Mechanisms and Transition State Energies

Computational studies could be employed to explore potential reaction mechanisms involving this compound. For instance, reactions such as nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions could be modeled. To study these reactions, researchers would calculate the potential energy surface to identify the minimum energy pathways from reactants to products.

A critical aspect of these studies would be the location and characterization of transition states. By calculating the energy of these transition states, activation energies for different reaction pathways can be determined. This information helps in predicting the feasibility and rate of a reaction under various conditions. For example, the mechanism of a dehydroiodination reaction could be compared to a substitution reaction to determine the likely product outcome.

Prediction of Spectroscopic Parameters and Conformational Energies

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be used to aid in the experimental characterization of a molecule. For this compound, computational methods could predict its infrared (IR) spectrum by calculating vibrational frequencies. These predicted frequencies and their intensities can be compared with experimental IR spectra to confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared to experimental data to assist in structural elucidation. Given the flexibility of the seven-membered cycloheptyl ring and the attached oxolane group, multiple low-energy conformers likely exist. Computational methods would be used to calculate the relative energies of these different conformers, providing insight into the conformational landscape of the molecule at equilibrium.

A hypothetical data table for predicted conformational energies might look like this:

ConformerRelative Energy (kcal/mol)Population (%)
Chair-Twist 10.0045
Chair-Twist 20.5025
Boat-Twist 11.2015
Boat-Twist 21.8010
Other>2.005

Note: This table is illustrative and not based on actual data for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations would be a powerful tool for studying the dynamic behavior of this compound over time. These simulations would model the movements of the atoms in the molecule, providing a detailed picture of its conformational flexibility. The cycloheptyl ring is known for its complex conformational landscape, and MD simulations could reveal the pathways and timescales of transitions between different chair and boat forms.

Furthermore, MD simulations can be used to study solvation effects by explicitly including solvent molecules (such as water or an organic solvent) in the simulation box. This would allow for the investigation of how the solvent structure around the solute affects its conformation and dynamics. Key properties such as the radial distribution function could be calculated to understand the organization of solvent molecules around the iodine atom and the ether oxygen, providing insights into how the solvent might influence the molecule's reactivity.

Future Research Directions and Potential Applications in Chemical Synthesis

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-[(2-Iodocycloheptyl)oxy]oxolane itself presents an interesting challenge. While specific methods for its preparation are not reported, plausible routes can be envisioned based on established chemical transformations. A primary approach would likely involve the etherification of 2-iodocycloheptanol with a suitable derivative of 3-hydroxyoxolane.

A key step would be the generation of 2-iodocycloheptanol. This could potentially be achieved through the ring-opening of cycloheptene (B1346976) oxide with an iodine source or the iodocyclization of cycloheptenol. The subsequent etherification could proceed via a Williamson ether synthesis, where the sodium or potassium salt of 3-hydroxyoxolane reacts with 2-iodocycloheptanol. youtube.com However, the potential for competing elimination reactions, given the secondary nature of the iodide, would need to be carefully managed through the choice of base and reaction conditions.

Alternative, more sustainable approaches could involve acid-catalyzed addition of 3-hydroxyoxolane to cycloheptene, followed by a regioselective iodination. youtube.com Photochemical methods, which often proceed under mild conditions, could also be explored for the synthesis of the key intermediates. rsc.org

Future research in this area should focus on developing a high-yielding, stereoselective synthesis of this compound. The development of catalytic methods that minimize waste and avoid harsh reagents would be a significant step forward. The table below outlines a hypothetical synthetic approach.

StepReagents and ConditionsProduct
1. IodocyclizationCycloheptenol, N-Iodosuccinimide (NIS)2-Iodocycloheptanol
2. Etherification2-Iodocycloheptanol, 3-Hydroxyoxolane, NaH, THFThis compound

Exploration of Complex Polycyclic Architectures Derived from the Core Structure

The structure of this compound is a prime starting point for the synthesis of complex polycyclic ethers. Such ladder-like polyether structures are found in a number of marine natural products with potent biological activities. nih.govnih.gov The iodo-ether functionality in this compound is well-suited for intramolecular cyclization reactions to form fused or bridged ring systems.

For instance, radical cyclization, initiated by the reduction of the carbon-iodine bond, could lead to the formation of a new carbon-carbon bond, resulting in a bicyclic ether. The regioselectivity of such a cyclization would be an interesting subject of study, potentially controllable by the choice of radical initiator and reaction conditions.

Furthermore, the oxolane ring itself can be a precursor to larger ring systems through ring-expansion reactions. rsc.orgresearchgate.net By strategically introducing functional groups, it may be possible to trigger cascade reactions, leading to the rapid assembly of complex polycyclic skeletons. nih.govillinois.edu The development of iterative strategies, where the product of one cyclization is the precursor for the next, could enable the synthesis of extended polyether chains. illinois.edu

Advanced Mechanistic Studies and Computational Modeling

The reactivity of this compound is ripe for investigation through advanced mechanistic studies and computational modeling. The conformational flexibility of the seven-membered ring, coupled with the stereochemistry of the ether linkage and the iodine substituent, will have a profound impact on its reactivity.

Computational studies, using methods such as Density Functional Theory (DFT), could be employed to predict the stable conformations of the molecule and to model the transition states of potential reactions. rsc.org This would provide valuable insights into the factors controlling the stereochemical outcome of reactions, such as the aforementioned radical cyclizations.

Experimental mechanistic studies could involve kinetic isotope effect experiments to probe the nature of bond-breaking and bond-forming steps. acs.org The use of radical clocks could help to elucidate the lifetimes of radical intermediates in cyclization reactions. researchgate.net Spectroscopic techniques, such as in-situ NMR, could be used to observe reactive intermediates and to map out reaction pathways. researchgate.net Understanding the intricate mechanistic details will be crucial for rationally designing synthetic strategies that exploit the full potential of this molecule.

Design of Novel Chemical Reagents and Catalysts Based on Related Motifs

The structural motifs present in this compound could inspire the design of novel reagents and catalysts. The cycloheptyl ring, for example, can be used as a scaffold to create sterically demanding ligands for transition metal catalysis. The development of cobalt-CNC pincer ligands has shown the impact of ligand sterics on catalytic activity and selectivity. acs.orgacs.org A cycloheptyl-based pincer ligand could offer a unique steric and electronic profile.

The oxolane moiety is a common feature in chiral ligands and organocatalysts. nih.gov The synthesis of chiral derivatives of this compound could lead to new classes of catalysts for asymmetric synthesis. For example, the hydroxyl group of a precursor like 2-iodocycloheptanol could be resolved to provide enantiomerically pure starting materials for the synthesis of chiral ligands.

Furthermore, the carbon-iodine bond could be exploited for the development of new reagents. For instance, conversion of the iodide to an organometallic species would generate a nucleophilic cycloheptyl reagent. The unique substitution pattern of this reagent could lead to novel reactivity in cross-coupling and addition reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.